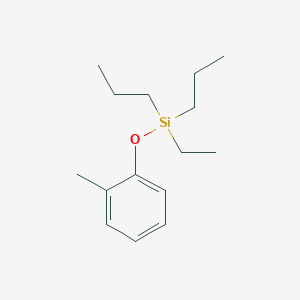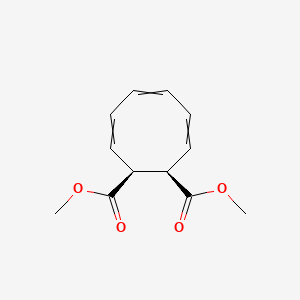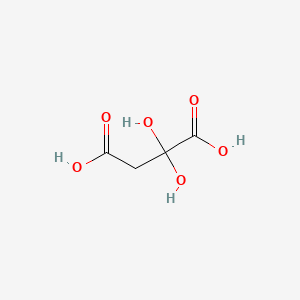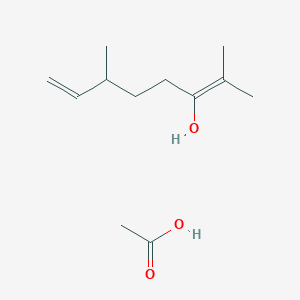
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is an organic compound with a unique structure that includes a cyclopentene ring substituted with two methyl groups and an enal (alkenal) functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal typically involves the reaction of 4,4-dimethylcyclopent-1-en-1-yl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of crotonic acid isopropyl ester as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enal group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against certain cell lines.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal involves its interaction with cellular components, leading to various biochemical effects. The compound’s α,β-unsaturated carbonyl group is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function and leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Similar structure but lacks the enal group.
1-(5,5-Dimethyl-1-cyclopenten-1-yl)-2-propen-1-ol: Similar cyclopentene ring but with an alcohol group instead of an enal.
Uniqueness
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is unique due to its combination of a cyclopentene ring with two methyl groups and an enal functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61013-63-6 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-(4,4-dimethylcyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H14O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-5,7H,6,8H2,1-2H3 |
Clave InChI |
RZXOZSCFJXPNOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1)C=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)



